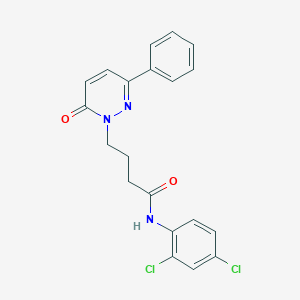

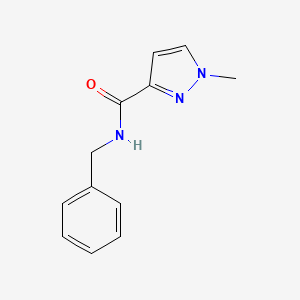

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

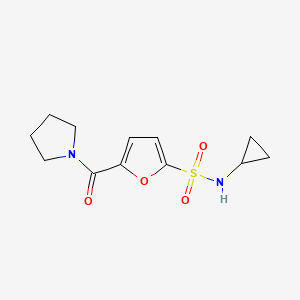

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 'FMME' is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is a member of the triazole family, which is known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A series of substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to the queried compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines including breast, colorectal, and colon cancer. These studies revealed that specific substitutions, such as a methoxy group, significantly improved activity against certain cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Aliabadi et al., 2010).

Crystal Structure and Synthesis

Research on similar compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been conducted to understand their crystal structure. This understanding is crucial for the synthesis and potential application of these compounds in various fields, including pharmaceuticals (Xu Liang, 2009).

Electrophilic and Nucleophilic Substitution Reactions

Investigations into the electrophilic and nucleophilic substitution reactions in triazole N-oxides and N-methoxytriazolium salts provide insights into the chemical properties and reactivity of triazole derivatives. Such studies are foundational for developing new compounds with targeted properties (Begtrup & Holm, 1981).

Diagnostic and Pharmaceutical Applications

The synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of triazole derivatives in diagnostic applications, such as in positron emission tomography (PET) imaging for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Anticonvulsant Activity

Some triazole derivatives have shown pronounced anticonvulsant activity, surpassing the level of reference drugs like Depakine. These findings are significant for the development of new anticonvulsant medications (Perekhoda, 2015).

Catalyst- and Solvent-Free Synthesis

The catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide demonstrates an efficient and environmentally friendly approach to producing triazole derivatives. This method emphasizes the importance of green chemistry in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).

Antitumor Activity

Studies on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which are structurally related to the queried compound, have shown promising antitumor activity. Such research contributes to the ongoing search for effective cancer treatments (Hao et al., 2017).

Fluorescent Probes and Sensing

Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used in developing fluorescent probes for sensing pH and metal cations. This application demonstrates the versatility of triazole derivatives in analytical chemistry and diagnostics (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-6-10-15(13)24-2)20-21-22(11)14-9-5-3-7-12(14)18/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNCIDUAYKGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

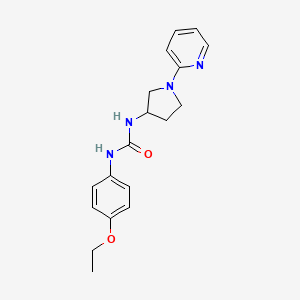

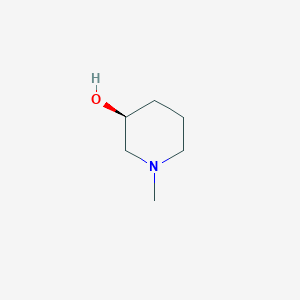

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)

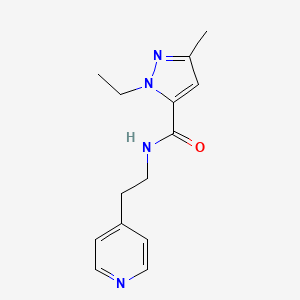

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)

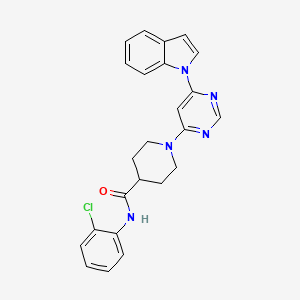

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)